15-Fold and 14-Fold Enhanced Enzyme Inhibition Potency of Cyclopropanecarbonyl Derivatives vs. Isopropylcarbonyl Analogues
Cyclopropanecarbonyl derivatives demonstrate a one order of magnitude enhancement in enzyme inhibition potency compared to their direct isopropylcarbonyl analogues. Specifically, two cyclopropanecarbonyl derivatives were independently found to be 15 and 14 times more potent than the corresponding isopropylcarbonyl analogues as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH), respectively [1]. The study attributes this potency enhancement to the unique ability of the cyclopropyl group to adopt a fixed bisected conformation that facilitates metal chelating and hydrogen bonding interactions at the ligand-receptor binding site, a conformational state unavailable to the flexible isopropyl group [2].
| Evidence Dimension | Enzyme inhibition potency (relative to isopropyl analogue) |
|---|---|
| Target Compound Data | Cyclopropanecarbonyl derivative: 15× (HPPD) and 14× (DHODH) more potent than isopropylcarbonyl analogue |
| Comparator Or Baseline | Isopropylcarbonyl analogue: baseline potency (1×) |
| Quantified Difference | 15-fold (HPPD) and 14-fold (DHODH) increase in potency |
| Conditions | In vitro enzyme inhibition assays for 4-hydroxyphenylpyruvate dioxygenase (HPPD) and dihydroorotate dehydrogenase (DHODH); co-crystal structure analysis of enzyme-inhibitor complexes |
Why This Matters
This quantifiable potency advantage directly informs medicinal chemists that replacing an isopropyl with a cyclopropyl group can yield a 14-15× increase in target engagement, a decisive factor for selecting 1-cyclopropyl-2-hydroxyethanone as a starting material over alkyl analogues in drug discovery campaigns.
- [1] Kuo, P. Y., Shie, T. L., Chen, Y. S., Lai, J. T., & Yang, D. Y. (2006). Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives. Bioorganic & Medicinal Chemistry Letters, 16(23), 6024-6027. View Source
- [2] Kuo, P. Y., Shie, T. L., Chen, Y. S., Lai, J. T., & Yang, D. Y. (2006). Two cyclopropanecarbonyl derivatives were independently found to be 15 and 14 times more potent than the corresponding isopropylcarbonyl analogues. Bioorganic & Medicinal Chemistry Letters, 16(23), 6024-6027. (Socolar Abstract). View Source
